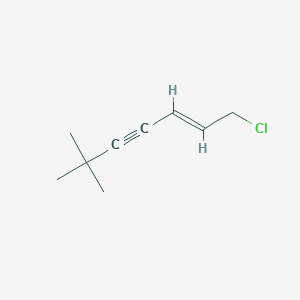

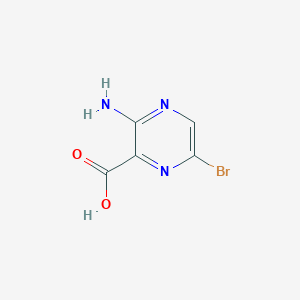

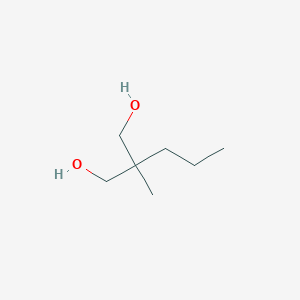

![molecular formula C33H25BrN4 B018061 5-(4'-(溴甲基)-[1,1'-联苯]-2-基)-2-三苯甲基-2H-四唑 CAS No. 133051-88-4](/img/structure/B18061.png)

5-(4'-(溴甲基)-[1,1'-联苯]-2-基)-2-三苯甲基-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that incorporate both biphenyl and tetrazole structural motifs. Tetrazoles are of significant interest in chemistry due to their aromaticity, stability, and ability to mimic carboxylic acid functionality, making them valuable in various fields, including materials science and medicinal chemistry. Similarly, biphenyl derivatives are widely explored for their unique physicochemical properties, contributing to their application in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of tetrazole and biphenyl derivatives often involves strategies like cyclization reactions, substitution reactions, and cross-coupling techniques. For example, a practical synthesis approach for methylene-bridged benzotriazole derivatives, which share some synthetic similarities with the target compound, has been developed, emphasizing green chemistry principles (Gu et al., 2009).

Molecular Structure Analysis

Tetrazole rings are five-membered aromatic heterocycles with four nitrogen atoms, offering rich electron density and the ability to form strong hydrogen bonds. This characteristic is pivotal in determining the compound's reactivity and interaction with biological targets. The biphenyl moiety, with its rotational flexibility and planarity, can significantly influence the molecular conformation and, consequently, the physicochemical properties of the compound.

Chemical Reactions and Properties

Tetrazole derivatives are known for their reactivity towards nucleophilic substitution and participation in click chemistry reactions. Their chemical stability and resemblance to carboxylic acids allow them to be used as bioisosteres in drug development (Dai et al., 2013).

科学研究应用

合成和结构分析

合成技术和晶体结构:该化合物已通过不同的方法合成和表征。该化合物的两种多晶型物已通过单晶 X 射线衍射表征,展示了不同的分子取向和受 π···π 堆积相互作用影响的原子间距离 (Zhao 等,2013)。

合成途径:已经开发了从 4'-甲基-2-氰基联苯合成该化合物的合成途径。这涉及叠氮离子反应、三苯甲基保护和溴化等反应步骤 (Wang, Sun, & Ru, 2008)。

一步转化过程:已经探索了一种新的将酰胺转化为四唑的一步法,其中该化合物作为中间体 (Duncia, Pierce, & Santella, 1991)。

化学工程和工艺强化

- 微反应器工艺:该化合物的合成已使用微反应器得到增强,与传统的间歇反应器相比,显示出更高的产率和效率。这表明其在工业生产中的潜力 (Maralla 等,2017)。

药用应用

药理分析:该化合物的某些衍生物已进行了药理分析,包括抗增殖、抗炎和抗真菌活性研究 (Kamble 等,2017)。

用于制药产品的一锅合成:已经开发了一种有效的一锅合成三苯甲基奥美沙坦酯的方法,其中该化合物用作中间体。该工艺由于其简单性和高收率而对工业生产具有重要意义 (Časar & Časar, 2018)。

作用机制

未来方向

属性

IUPAC Name |

5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIFZUSIQAQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole | |

CAS RN |

133051-88-4 |

Source

|

| Record name | 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

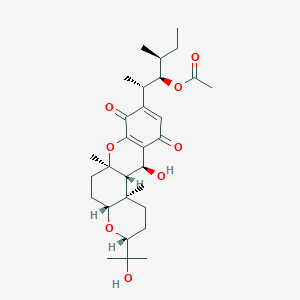

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

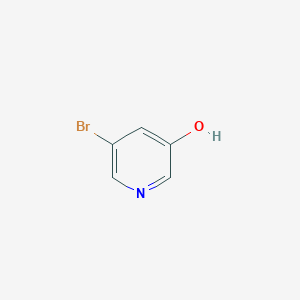

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

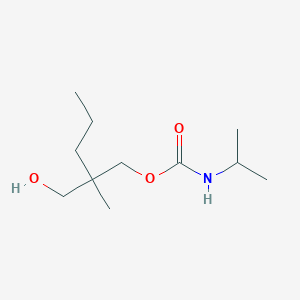

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)